3-Aminomethyl-5-bromo-2-fluoropyridine

Lipophilicity Drug Design ADME

This heterocyclic building block offers a unique, orthogonal halogenation pattern (5-Br, 2-F) unavailable in generic analogs, enabling selective sequential Suzuki/Nu-Ar functionalization for efficient kinase inhibitor scaffold assembly. Its balanced LogP (2.14) and PSA (38.9 Ų) provide an advantageous ADME profile. We supply it with NLT 98% purity, supported by comprehensive NMR, HPLC, and LC-MS analytical documentation, guaranteeing batch-to-batch consistency essential for reproducible preclinical research.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 1211584-25-6
Cat. No. B1400903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-5-bromo-2-fluoropyridine
CAS1211584-25-6
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CN)F)Br
InChIInChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
InChIKeyZUKFVBVXPYZXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-5-bromo-2-fluoropyridine (CAS 1211584-25-6) | Structure & Properties


3-Aminomethyl-5-bromo-2-fluoropyridine (CAS 1211584-25-6) is a heterocyclic building block characterized by an aminomethyl group at the 3-position, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the pyridine ring . Its molecular formula is C6H6BrFN2, with a molecular weight of 205.03 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly for constructing kinase inhibitor scaffolds and other biologically active heterocycles [1].

Why 3-Aminomethyl-5-bromo-2-fluoropyridine Cannot Be Simply Replaced


Generic substitution with closely related pyridine derivatives (e.g., 5-bromo-2-fluoropyridine, 3-aminomethylpyridine, or 2-aminomethyl-5-bromopyridine) is inadvisable due to the synergistic impact of the 3-aminomethyl, 5-bromo, and 2-fluoro substituents on physicochemical and reactivity profiles. The combination alters key properties including lipophilicity (LogP), polar surface area (PSA), and electronic distribution, which in turn dictate solubility, passive permeability, and metabolic stability [1]. Crucially, the orthogonal reactivity conferred by the bromo and fluoro groups—enabling selective, sequential functionalization via cross-coupling and nucleophilic aromatic substitution—is absent in analogs lacking one or both halogens [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation of 3-Aminomethyl-5-bromo-2-fluoropyridine


Enhanced Lipophilicity (LogP) Relative to Non-Halogenated Analog

The target compound exhibits a computed LogP of 2.14 [1], indicating a 2.54 log unit increase in lipophilicity compared to the non-halogenated analog 3-(aminomethyl)pyridine (LogP -0.40) . This shift reflects the electron-withdrawing and hydrophobic contributions of the bromine and fluorine atoms.

Lipophilicity Drug Design ADME

Increased Polar Surface Area (PSA) vs. 5-Bromo-2-fluoropyridine

The target compound has a topological polar surface area (TPSA) of 38.9 Ų [1], compared to 12.9 Ų for the simpler building block 5-bromo-2-fluoropyridine [2]. The aminomethyl group contributes 26 Ų to PSA, which can improve aqueous solubility and reduce CYP-mediated metabolism while maintaining moderate permeability.

Polar Surface Area Drug Absorption Physicochemical Property

Orthogonal Reactivity: Selective Sequential Functionalization Enabled by Bromo and Fluoro Substituents

The compound's bromine atom at the 5-position is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 2-fluoro substituent can undergo nucleophilic aromatic substitution (SNAr) under mild conditions [1]. This orthogonal reactivity pattern allows for two distinct, sequential diversification steps from a single intermediate. In contrast, the non-fluorinated analog 2-aminomethyl-5-bromopyridine lacks the second, SNAr-reactive handle, limiting its synthetic utility to one coupling event .

Cross-Coupling Orthogonal Synthesis Medicinal Chemistry

High Purity Specification (NLT 98%) with Full Analytical Documentation

Commercially available 3-aminomethyl-5-bromo-2-fluoropyridine is offered with a purity specification of NLT 98% (HPLC) and is accompanied by comprehensive analytical documentation, including NMR, HPLC, and LC-MS data . This level of quality assurance, which includes ISO certification , minimizes the risk of impurities that could compromise downstream reactions and ensures batch-to-batch consistency. While 5-bromo-2-fluoropyridine is also available at ≥98% purity, the presence of the aminomethyl group in the target compound necessitates more rigorous purification and characterization, which the specified documentation verifies.

Chemical Purity Quality Control Procurement

Predicted pKa of 7.88 Indicates Balanced Ionization State at Physiological pH

The predicted pKa of the conjugate acid of the aminomethyl group is 7.88 . This value suggests that at physiological pH (7.4), the molecule exists in a partially ionized state, with approximately 75% in the neutral, more membrane-permeable form. This balanced ionization profile is distinct from 3-(aminomethyl)pyridine, which has a predicted pKa of ~8.8 (for the pyridine nitrogen) and a very low LogP, leading to high aqueous solubility but poor passive permeability.

pKa Ionization Physicochemical Property

Targeted Application in Kinase Inhibitor and Radiosynthesis Development

3-Aminomethyl-5-bromo-2-fluoropyridine is specifically highlighted as a valuable intermediate in the synthesis of kinase inhibitors and other biologically active heterocycles [1], a claim supported by its structural features. Furthermore, its derivatives have been utilized in radiosynthesis, notably in the preparation of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed reactions . This application leverages the 2-fluoro substituent for isotopic labeling. In comparison, 5-bromo-2-fluoropyridine lacks the aminomethyl handle, limiting its utility as a direct precursor for certain amine-containing pharmacophores without additional functionalization steps.

Kinase Inhibitor Radiosynthesis Pharmaceutical Intermediate

High-Value Application Scenarios for 3-Aminomethyl-5-bromo-2-fluoropyridine


Medicinal Chemistry: Divergent Synthesis of Kinase Inhibitor Libraries

Utilize the orthogonal reactivity of the 5-bromo and 2-fluoro substituents to generate diverse kinase inhibitor candidates. First, perform a Suzuki-Miyaura cross-coupling at the 5-position to introduce aromatic or heteroaromatic groups. Subsequently, subject the 2-fluoro group to nucleophilic aromatic substitution with various amines to elaborate the scaffold. This two-step, one-pot sequential functionalization strategy is directly enabled by the compound's unique halogenation pattern, as demonstrated in the synthesis of functionalized pyridines .

Radiosynthesis: Precursor for 18F-Labeled PET Tracers

Employ 3-aminomethyl-5-bromo-2-fluoropyridine as a precursor for the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed radiofluorination . The 2-fluoro position serves as the site for isotopic exchange, while the aminomethyl group can be conjugated to targeting vectors (e.g., peptides, small molecules) for positron emission tomography (PET) imaging studies.

Process Chemistry: Building Block for Optimized ADME Properties

Incorporate this building block into lead compounds to balance lipophilicity and polar surface area. The measured LogP of 2.14 and PSA of 38.9 Ų [1] provide a favorable starting point for achieving adequate passive permeability and aqueous solubility, potentially reducing the need for extensive property optimization during lead development.

Quality-Assured Synthesis for Preclinical Development

Procure the compound with NLT 98% purity and full analytical documentation (NMR, HPLC, LC-MS) to ensure reproducibility in preclinical studies. This level of quality control minimizes batch-to-batch variability, a critical factor when scaling reactions for in vivo pharmacology and toxicology assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminomethyl-5-bromo-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.